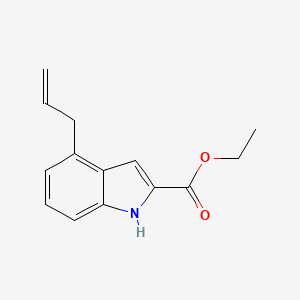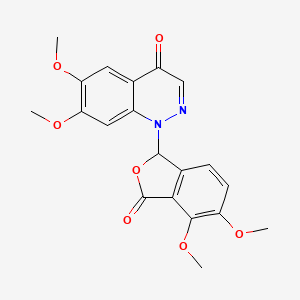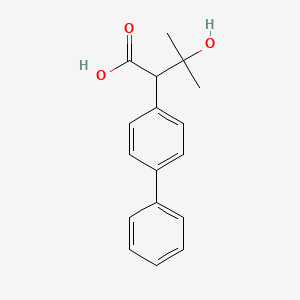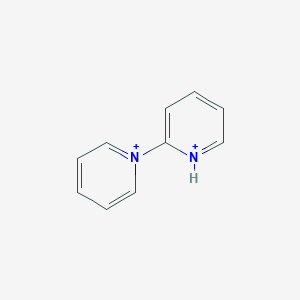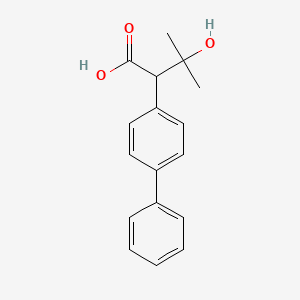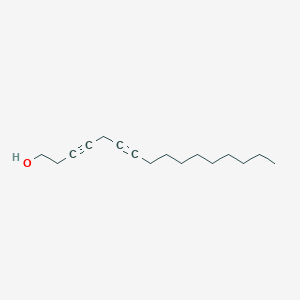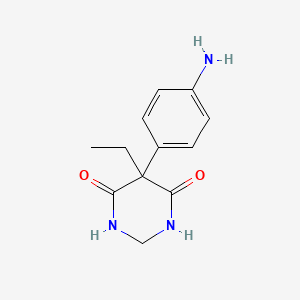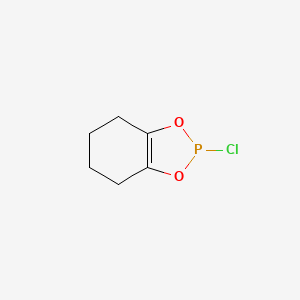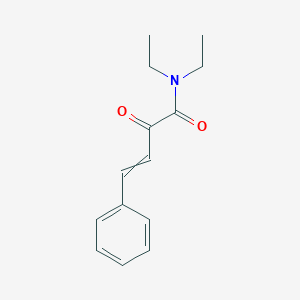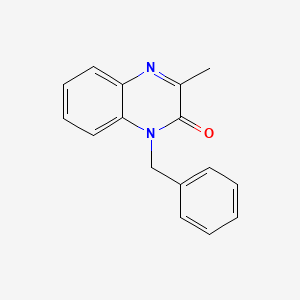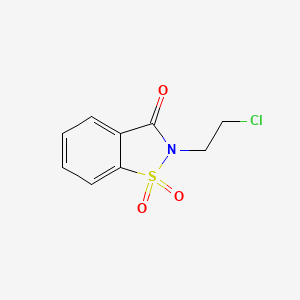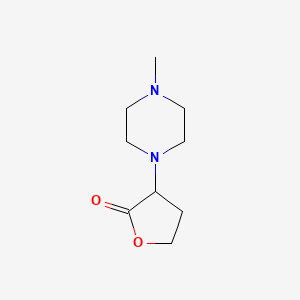
3-(4-Methylpiperazin-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperazin-1-yl)oxolan-2-one is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine and oxolanone, and it is known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)oxolan-2-one typically involves the reaction of 4-methylpiperazine with oxalyl chloride, followed by cyclization to form the oxolanone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, crystallization, and drying to ensure the final product meets the required specifications for purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)oxolan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one: This compound is structurally similar but lacks the methyl group on the piperazine ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar piperazine ring but differs in the presence of a propanoic acid group instead of the oxolanone ring.
Uniqueness
3-(4-Methylpiperazin-1-yl)oxolan-2-one is unique due to its specific combination of the piperazine and oxolanone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81413-28-7 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-10-3-5-11(6-4-10)8-2-7-13-9(8)12/h8H,2-7H2,1H3 |
InChI Key |
WUCWNFMVUTWGEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
